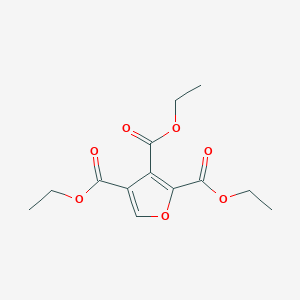
Triethyl furan-2,3,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl furan-2,3,4-tricarboxylate is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with three carboxylate groups at the 2, 3, and 4 positions, and each carboxylate group is esterified with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl furan-2,3,4-tricarboxylate can be synthesized through the reaction of dialkyl acetylenedicarboxylates with ethyl bromopyruvate or α-chlorocarbonyl compounds in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction proceeds at room temperature and yields the desired product in good to excellent yields . The reaction can be carried out in a biphasic water-ether solvent system, which is advantageous for green chemistry principles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as solvent choice and catalyst concentration, to maximize yield and minimize waste. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl furan-2,3,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3,4-tricarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ester groups.
Major Products Formed
Oxidation: Furan-2,3,4-tricarboxylic acid derivatives.
Reduction: Triethyl furan-2,3,4-tricarbinol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethyl furan-2,3,4-tricarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of polymers and materials with specific properties
Mecanismo De Acción
The mechanism of action of triethyl furan-2,3,4-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The furan ring can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to engage in a wide range of chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2,3,4-tricarboxylic acid: Similar structure but with carboxylic acid groups instead of ester groups.
Dimethyl furan-2,3,4-tricarboxylate: Similar structure but with methyl ester groups instead of ethyl ester groups.
Furan-2,3,4-tricarboxamide: Similar structure but with amide groups instead of ester groups.
Uniqueness
Triethyl furan-2,3,4-tricarboxylate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. The ethyl ester groups make it more lipophilic compared to its methyl ester or carboxylic acid counterparts, potentially influencing its solubility and reactivity in different environments .
Propiedades
Número CAS |
7251-41-4 |
|---|---|
Fórmula molecular |
C13H16O7 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
triethyl furan-2,3,4-tricarboxylate |
InChI |
InChI=1S/C13H16O7/c1-4-17-11(14)8-7-20-10(13(16)19-6-3)9(8)12(15)18-5-2/h7H,4-6H2,1-3H3 |
Clave InChI |
AGTTVMJPDZPRJZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=COC(=C1C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


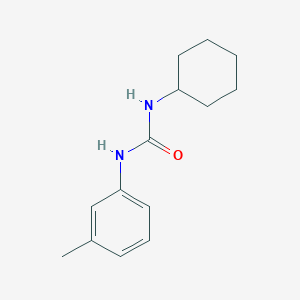

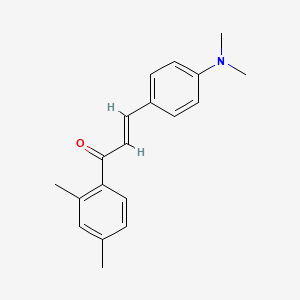

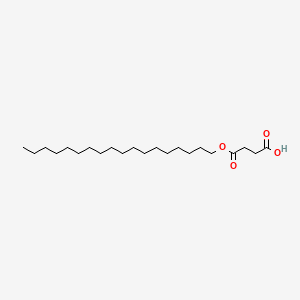
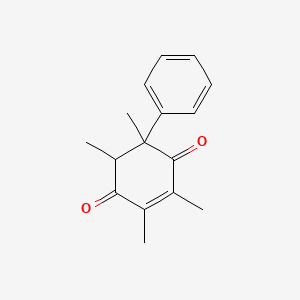
![Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B15076594.png)


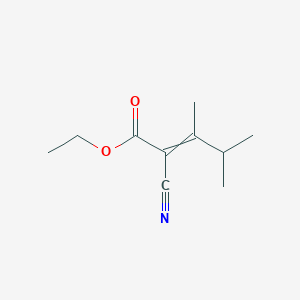

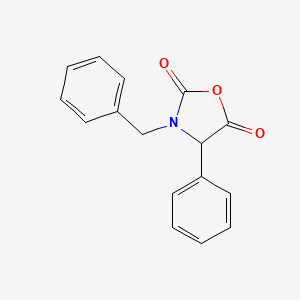
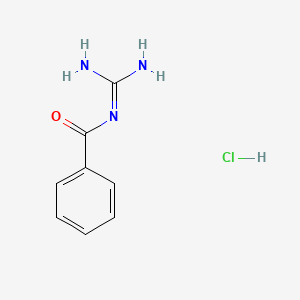
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
